molecular formula C14H13NO3S B11636058 Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate

Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate

Katalognummer: B11636058
Molekulargewicht: 275.32 g/mol
InChI-Schlüssel: NIPKURHATMFLJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate is an organic compound that features a thiophene ring and a benzoate ester. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism of action of Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate is unique due to its specific combination of a thiophene ring and a benzoate ester, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H13NO3S

Molekulargewicht

275.32 g/mol

IUPAC-Name

methyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate

InChI

InChI=1S/C14H13NO3S/c1-18-14(17)11-6-2-3-7-12(11)15-13(16)9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H,15,16)

InChI-Schlüssel

NIPKURHATMFLJI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.